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# Technical Support Center: INCB054828 (Pemigatinib) and CYP3A4-Mediated Drug Interactions

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Compound of Interest		
Compound Name:	INCB054828	
Cat. No.:	B1191782	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro CYP3A4-mediated drug interactions of **INCB054828** (pemigatinib).

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary route of metabolism for INCB054828?

In vitro and clinical data have demonstrated that **INCB054828** is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This is a critical consideration for potential drug-drug interactions when co-administering **INCB054828** with other therapeutic agents.

Q2: Does INCB054828 inhibit CYP3A4 activity?

Yes, in vitro studies have shown that **INCB054828** is a mechanism-based inhibitor of CYP3A4. [4] This means that it causes time-dependent, irreversible inactivation of the enzyme. However, its potential for direct, reversible inhibition of CYP3A4 is low, with a reported IC50 value greater than  $25 \, \mu M. [5]$ 

Q3: What are the key quantitative parameters for the mechanism-based inhibition of CYP3A4 by INCB054828?



The following table summarizes the kinetic parameters for the mechanism-based inhibition of CYP3A4 by **INCB054828**.

Parameter	Value	Enzyme
KI (Concentration for half- maximal inactivation)	8.69 μΜ	CYP3A4
kinact (Maximal rate of inactivation)	0.108 min-1	CYP3A4
Partition Ratio	~44	CYP3A4

Q4: What is the potential of INCB054828 to induce CYP3A4 expression?

While clinical studies have shown that strong and moderate CYP3A4 inducers can significantly decrease the plasma concentrations of pemigatinib, specific in vitro data on the CYP3A4 induction potential of **INCB054828** (e.g., EC50 or fold-induction values in human hepatocytes) are not publicly available in the reviewed literature.[1][2][6] Therefore, researchers should consider conducting their own in vitro induction studies.

Q5: My experiment shows significant inhibition of a co-administered drug's metabolism when incubated with **INCB054828** and human liver microsomes. What could be the cause?

Given that **INCB054828** is a mechanism-based inhibitor of CYP3A4, the observed inhibition is likely due to the time-dependent inactivation of the enzyme.[4] Ensure your experimental design accounts for pre-incubation time to accurately assess this type of inhibition. Direct inhibition is less likely to be the primary cause due to the high IC50 value (>25  $\mu$ M).[5]

## **Troubleshooting Guides**

Issue: Inconsistent IC50 values for CYP3A4 inhibition by INCB054828.

 Possible Cause 1: Inadequate Pre-incubation. Mechanism-based inhibition is timedependent. If you are not including a pre-incubation step of INCB054828 with the human liver microsomes and NADPH before adding the CYP3A4 substrate, you will not accurately measure the extent of inactivation.



- Solution 1: Implement a pre-incubation step in your protocol. A typical pre-incubation time for mechanism-based inhibition studies is 30 minutes.
- Possible Cause 2: Substrate Concentration. The apparent IC50 value can be influenced by the concentration of the CYP3A4 probe substrate used.
- Solution 2: Use a substrate concentration that is at or below its Km value to ensure sensitive detection of inhibition.

Issue: No significant induction of CYP3A4 mRNA expression observed in primary human hepatocytes treated with **INCB054828**.

- Possible Cause 1: Insufficient Incubation Time. The induction of gene expression is a timedependent process.
- Solution 1: Ensure that the hepatocytes are treated with **INCB054828** for a sufficient duration, typically 48 to 72 hours for CYP induction studies.
- Possible Cause 2: Sub-optimal Compound Concentration. The concentrations of INCB054828 used may be too low to elicit a significant induction response.
- Solution 2: Perform a dose-response experiment with a wide range of INCB054828 concentrations to determine the optimal concentration for induction.
- Possible Cause 3: Donor Variability. Primary human hepatocytes exhibit significant donor-to-donor variability in their response to inducers.
- Solution 3: Use hepatocytes from at least three different donors to obtain a more representative assessment of the induction potential.

## **Experimental Protocols**

Protocol 1: Assessment of Mechanism-Based Inhibition of CYP3A4

This protocol is designed to determine the kinetic parameters (KI and kinact) of mechanism-based inhibition of CYP3A4 by **INCB054828**.

• Preparation of Reagents:



- Human Liver Microsomes (HLM)
- INCB054828 stock solution
- NADPH regenerating system
- CYP3A4 probe substrate (e.g., midazolam or testosterone)
- Potassium phosphate buffer
- Pre-incubation:
  - In a 96-well plate, pre-incubate varying concentrations of INCB054828 with HLM and the NADPH regenerating system in potassium phosphate buffer at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).
- Initiation of Reaction:
  - Following the pre-incubation, add the CYP3A4 probe substrate to each well to initiate the metabolic reaction.
- Incubation:
  - Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to ensure linear metabolite formation.
- Termination of Reaction:
  - Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
- Sample Analysis:
  - Centrifuge the samples to pellet the protein.
  - Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
- Data Analysis:



- Determine the initial rate of metabolite formation for each concentration of INCB054828 and each pre-incubation time.
- Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the apparent inactivation rate constant (kobs) for each inhibitor concentration.
- Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the KI and kinact.

Protocol 2: General Protocol for Assessment of CYP3A4 Induction in Primary Human Hepatocytes

As specific in vitro induction data for **INCB054828** is not publicly available, this general protocol can be adapted to evaluate its CYP3A4 induction potential.

#### · Cell Culture:

 Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.

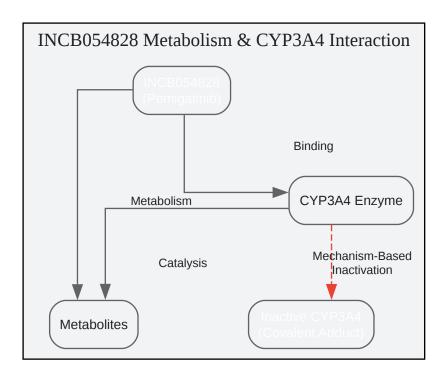
#### Treatment:

- Treat the hepatocytes with varying concentrations of INCB054828, a positive control inducer (e.g., rifampicin), and a vehicle control for 48-72 hours. Replace the media and compounds daily.
- Endpoint 1: mRNA Expression Analysis (gRT-PCR):
  - After the treatment period, lyse the cells and extract total RNA.
  - Perform reverse transcription to synthesize cDNA.
  - Quantify the relative mRNA expression of CYP3A4 and a housekeeping gene using quantitative real-time PCR (qRT-PCR).
  - Calculate the fold induction relative to the vehicle control.



- Endpoint 2: Enzyme Activity Assay:
  - After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) for a specific time.
  - Collect the supernatant and analyze the formation of the metabolite by LC-MS/MS.
  - Normalize the activity to the protein content in each well.
  - Calculate the fold induction relative to the vehicle control.
- Data Analysis:
  - For both mRNA and activity endpoints, plot the fold induction against the concentration of INCB054828 to generate a dose-response curve.
  - If a clear dose-response is observed, calculate the EC50 (concentration causing 50% of the maximal induction) and the maximum fold induction (Emax).

## **Visualizations**



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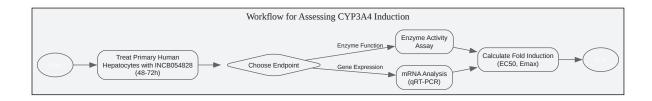


Caption: Metabolic pathway and mechanism-based inactivation of CYP3A4 by INCB054828.



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Caption: Experimental workflow for determining mechanism-based inhibition of CYP3A4.



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Caption: Experimental workflow for assessing CYP3A4 induction in primary human hepatocytes.

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